molecular formula C26H23F2N3O2S B11433928 2-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11433928
M. Wt: 479.5 g/mol
InChI Key: GBKPSZPAJMBGGK-UHFFFAOYSA-N
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Description

2-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated benzyl and phenyl groups, as well as a tetrahydropyrimidoquinoline core. The presence of fluorine atoms and sulfur in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps, including the formation of the tetrahydropyrimidoquinoline core and the introduction of the fluorobenzyl and fluorophenyl groups. Common synthetic routes may include:

    Formation of the Tetrahydropyrimidoquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where fluorinated benzyl and phenyl halides react with the core structure in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The fluorinated benzyl and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzyl or phenyl rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects depends on its interaction with molecular targets. The fluorinated benzyl and phenyl groups may enhance its binding affinity to specific proteins or enzymes, while the sulfur atom can participate in redox reactions. The tetrahydropyrimidoquinoline core may interact with nucleic acids or other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
  • 2-[(3-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Uniqueness

The presence of fluorine atoms in 2-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes it a unique candidate for further research and development.

Properties

Molecular Formula

C26H23F2N3O2S

Molecular Weight

479.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H23F2N3O2S/c1-26(2)11-18-21(19(32)12-26)20(15-6-8-16(27)9-7-15)22-23(29-18)30-25(31-24(22)33)34-13-14-4-3-5-17(28)10-14/h3-10,20H,11-13H2,1-2H3,(H2,29,30,31,33)

InChI Key

GBKPSZPAJMBGGK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

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